![molecular formula C14H18ClNO2 B1422468 2-chloro-N-{[2-(cyclopentyloxy)phenyl]methyl}acetamide CAS No. 1258640-32-2](/img/structure/B1422468.png)
2-chloro-N-{[2-(cyclopentyloxy)phenyl]methyl}acetamide
Overview
Description
2-chloro-N-{[2-(cyclopentyloxy)phenyl]methyl}acetamide is a chemical compound with the molecular formula C14H18ClNO2 and a molecular weight of 267.76 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[2-(cyclopentyloxy)phenyl]methyl}acetamide typically involves the reaction of 2-(cyclopentyloxy)benzylamine with chloroacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[2-(cyclopentyloxy)phenyl]methyl}acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used.
Hydrolysis: The major products are 2-(cyclopentyloxy)benzylamine and chloroacetic acid.
Scientific Research Applications
2-chloro-N-{[2-(cyclopentyloxy)phenyl]methyl}acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[2-(cyclopentyloxy)phenyl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-{[2-(cyclopentyloxy)phenyl]methyl}acetamide: Unique due to its specific structure and properties.
2-chloro-N-{[2-(cyclohexyloxy)phenyl]methyl}acetamide: Similar structure but with a cyclohexyloxy group instead of a cyclopentyloxy group.
2-chloro-N-{[2-(cyclopropyloxy)phenyl]methyl}acetamide: Contains a cyclopropyloxy group, leading to different chemical and biological properties.
Uniqueness
This compound is unique due to its specific cyclopentyloxy group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Biological Activity
2-Chloro-N-{[2-(cyclopentyloxy)phenyl]methyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
This structure features a chloro group, an acetamide functional group, and a phenyl ring substituted with a cyclopentyloxy moiety, which may influence its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on related chloroacetamides revealed that various derivatives demonstrated considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
Compound | Target Bacteria | Zone of Inhibition (mm) |
---|---|---|
This compound | Staphylococcus aureus | 14-20 |
Escherichia coli | 12-18 | |
Pseudomonas aeruginosa | 10-15 |
The zones of inhibition were measured using the agar diffusion method, which confirmed the compound's effectiveness against pathogenic bacteria.
The mechanism of action for compounds like this compound typically involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The presence of the chloroacetyl group is believed to enhance the compound's ability to interact with bacterial enzymes and receptors, leading to antimicrobial effects.
Study on Antibacterial Efficacy
A study published in a peer-reviewed journal explored the antibacterial efficacy of various chloroacetamides, including derivatives similar to this compound. The study utilized several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The results indicated that the compound exhibited varying degrees of antibacterial activity, with notable effectiveness against Staphylococcus aureus and E. coli, while showing less activity against Pseudomonas aeruginosa .
Research Findings
Recent investigations into the biological activities of related compounds have provided insights into structure-activity relationships (SAR). These studies suggest that modifications in the phenyl ring or substitution patterns can significantly affect antimicrobial potency. For instance:
- Substituents on the phenyl ring : Altering substituents can enhance binding affinity to bacterial targets.
- Chloro group : The presence of chlorine often increases lipophilicity, aiding in membrane penetration.
Properties
IUPAC Name |
2-chloro-N-[(2-cyclopentyloxyphenyl)methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-9-14(17)16-10-11-5-1-4-8-13(11)18-12-6-2-3-7-12/h1,4-5,8,12H,2-3,6-7,9-10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGPGWMHRCJSDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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